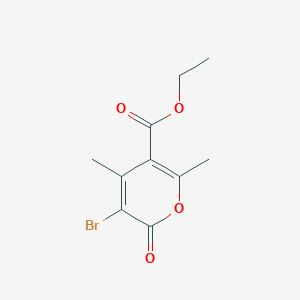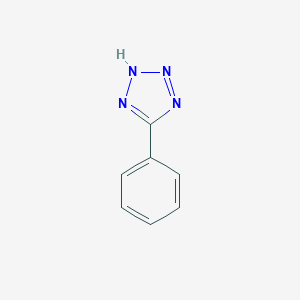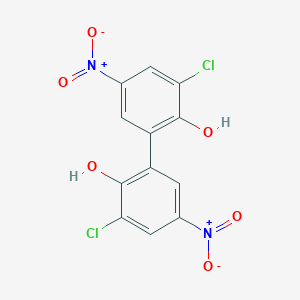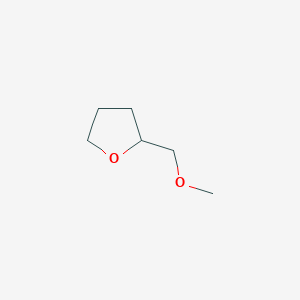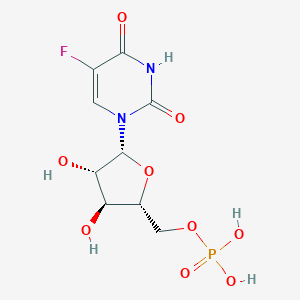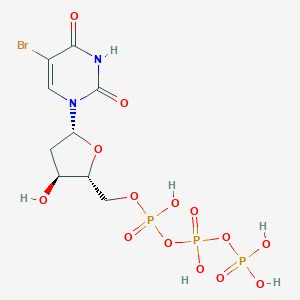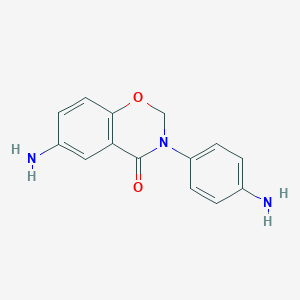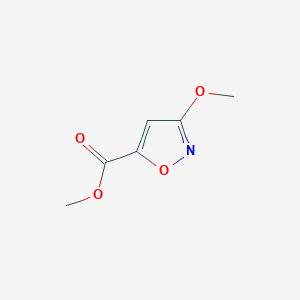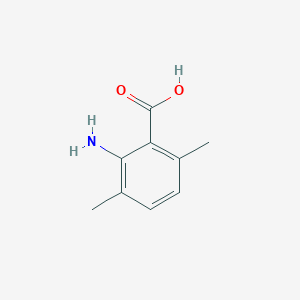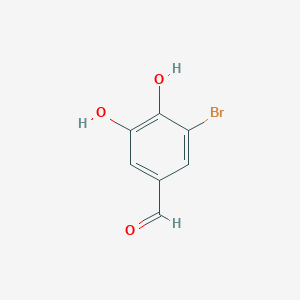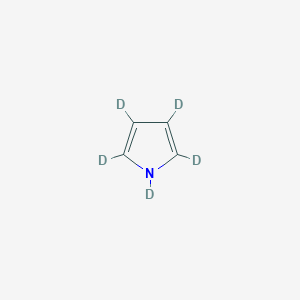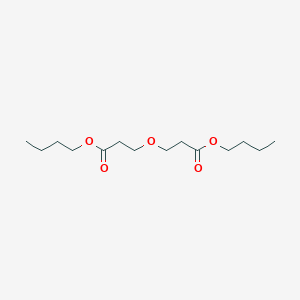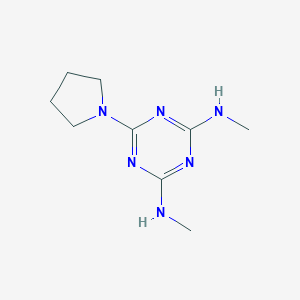
2,4-Bis(methylamino)-6-pyrrolidinyl-s-triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Bis(methylamino)-6-pyrrolidinyl-s-triazine is a derivative of s-Triazine, a class of nitrogen-containing heterocyclic compounds. These compounds are known for their diverse applications in various fields such as agriculture, pharmaceuticals, and materials science. The specific structure of this compound includes two methylamino groups and one pyrrolidinyl group attached to the triazine ring, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Bis(methylamino)-6-pyrrolidinyl-s-triazine typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of cyanuric chloride with appropriate amines.
Substitution Reactions:
Addition of Pyrrolidinyl Group: The pyrrolidinyl group can be introduced through a similar substitution reaction using pyrrolidine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Reactors: For controlled synthesis and high purity.
Continuous Flow Reactors: For large-scale production with consistent quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where one or more substituents on the triazine ring are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as alkyl halides or acyl chlorides.
Major Products Formed
Oxidized Derivatives: Various oxidized forms depending on the reaction conditions.
Reduced Derivatives: Different reduced forms based on the reducing agents used.
Substituted Derivatives: New compounds with different substituents on the triazine ring.
Scientific Research Applications
Chemistry
Catalysis: The compound may be used as a catalyst or catalyst precursor in various chemical reactions.
Material Science: It can be incorporated into polymers or other materials to impart specific properties.
Biology
Biological Activity: The compound may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Medicine
Pharmaceuticals: It can be used as an active ingredient or intermediate in the synthesis of pharmaceutical compounds.
Industry
Agriculture: The compound may be used as a herbicide or pesticide.
Textiles: It can be used in the production of dyes and other textile chemicals.
Mechanism of Action
The mechanism of action of 2,4-Bis(methylamino)-6-pyrrolidinyl-s-triazine involves its interaction with specific molecular targets and pathways. The compound may:
Inhibit Enzymes: By binding to the active sites of enzymes, thereby blocking their activity.
Disrupt Cellular Processes: By interfering with cellular signaling pathways or membrane integrity.
Comparison with Similar Compounds
Similar Compounds
s-Triazine, 2,4,6-triamino-: Known for its use in herbicides.
s-Triazine, 2,4-diamino-6-chloro-: Used in the synthesis of various pharmaceuticals.
Uniqueness
Structural Features: The presence of both methylamino and pyrrolidinyl groups makes 2,4-Bis(methylamino)-6-pyrrolidinyl-s-triazine unique compared to other triazine derivatives.
Chemical Properties: These structural features may impart distinct reactivity and biological activity.
Properties
CAS No. |
16268-56-7 |
|---|---|
Molecular Formula |
C9H16N6 |
Molecular Weight |
208.26 g/mol |
IUPAC Name |
2-N,4-N-dimethyl-6-pyrrolidin-1-yl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C9H16N6/c1-10-7-12-8(11-2)14-9(13-7)15-5-3-4-6-15/h3-6H2,1-2H3,(H2,10,11,12,13,14) |
InChI Key |
LHHSCEFJYZGVSL-UHFFFAOYSA-N |
SMILES |
CNC1=NC(=NC(=N1)N2CCCC2)NC |
Canonical SMILES |
CNC1=NC(=NC(=N1)N2CCCC2)NC |
Key on ui other cas no. |
16268-56-7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


